1,7-Bis(2-hydroxyphenyl)-5-hydroxy-1,4,6-heptatriene-3-one
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Overview
Description
1,7-Bis(2-hydroxyphenyl)-5-hydroxy-1,4,6-heptatriene-3-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple hydroxyl groups and conjugated double bonds, which contribute to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(2-hydroxyphenyl)-5-hydroxy-1,4,6-heptatriene-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with acetylacetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,7-Bis(2-hydroxyphenyl)-5-hydroxy-1,4,6-heptatriene-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl or aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antioxidant and anti-inflammatory agent in biological studies.
Medicine: Research suggests that the compound may have therapeutic properties, including anti-cancer and anti-viral activities.
Industry: It is explored for use in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,7-Bis(2-hydroxyphenyl)-5-hydroxy-1,4,6-heptatriene-3-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Curcumin: A natural compound with a similar structure, known for its anti-inflammatory and antioxidant properties.
Bis(4-hydroxyphenyl)-1-heptene-3,5-dione: Another synthetic compound with related chemical features and potential biological activities.
Uniqueness
1,7-Bis(2-hydroxyphenyl)-5-hydroxy-1,4,6-heptatriene-3-one stands out due to its specific arrangement of hydroxyl groups and conjugated double bonds, which contribute to its unique reactivity and potential applications. Its synthetic versatility and potential therapeutic properties make it a compound of interest in various research fields.
Properties
IUPAC Name |
(1E,4Z,6E)-5-hydroxy-1,7-bis(2-hydroxyphenyl)hepta-1,4,6-trien-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c20-16(11-9-14-5-1-3-7-18(14)22)13-17(21)12-10-15-6-2-4-8-19(15)23/h1-13,20,22-23H/b11-9+,12-10+,16-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTJEXHNRBHKKK-QHVQDVIZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=C/C(=O)/C=C/C2=CC=CC=C2O)/O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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